AChE Inhibitory Potency and Linker-Branch Dependence vs. Unsubstituted Ethylmorpholine Analog 5g
The closest structurally characterized comparator is compound 5g (N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide), which achieves an AChE IC₅₀ roughly 1.78‑fold more potent than rivastigmine [1]. Compound 5g carries an unsubstituted propyl spacer between the coumarin carboxamide and morpholine, whereas the target compound employs a shorter ethyl spacer substituted with a furan-2-yl group. Although direct AChE data for the target compound are not yet published, docking studies on the 5a–5l series confirm that the linker region occupies the enzyme’s peripheral anionic site (PAS) and that even small modifications alter PAS–ligand interactions [1]. Introducing a furan ring at the α‑position of the ethyl linker is predicted to increase PAS occupancy and hydrogen‑bonding capacity relative to the unadorned propyl chain in 5g, potentially modulating potency beyond the ~1.8× over rivastigmine benchmark [1].
| Evidence Dimension | AChE inhibition potency and linker-region structure–activity relationship |
|---|---|
| Target Compound Data | Not yet disclosed in peer-reviewed literature; structure features furan-2-yl-substituted ethyl linker. |
| Comparator Or Baseline | Compound 5g (N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide): AChE IC₅₀ ≈ 1.78× more potent than rivastigmine (exact IC₅₀ value not specified in abstract). |
| Quantified Difference | Structural difference: ethyl‑furan linker (target) vs. unsubstituted propyl linker (5g). Activity difference: unquantified; inferred modulation of PAS binding based on docking data from Tehrani 2019 [1]. |
| Conditions | In vitro AChE inhibition assay using electric eel AChE; docking studies employing crystal structure of human AChE (PDB: 4EY7). |
Why This Matters
The furan-2-yl branch introduces a unique PAS‑directed pharmacophore that no compound in the published 5a–5l library possesses, making the target compound a distinct probe for mapping linker-region SAR and potentially achieving differentiated AChE/BuChE selectivity.
- [1] Tehrani MB, Rezaei Z, Asadi M, et al. Design, Synthesis, and Cholinesterase Inhibition Assay of Coumarin-3-carboxamide-N-morpholine Hybrids as New Anti-Alzheimer Agents. Chem Biodivers. 2019;16(7):e1900144. doi:10.1002/cbdv.201900144 View Source
